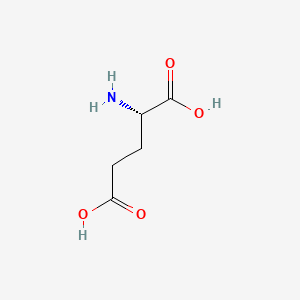

DL-Glutamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 8570 mg/L at 25 °C

Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents.

8.57 mg/mL

Slight soluble in water and ether

Insoluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Drug Delivery

Scientific Field: Pharmaceutical Sciences

Summary of Application: Poly-γ-glutamic acid (γ-PGA), a biopolymer of microbial origin consisting of repeating units of L-glutamic acid and/or D-glutamic acid, has found use in drug delivery due to its non-toxic, biodegradable, and biocompatible properties.

Methods of Application: γ-PGA production optimization involves modifying the fermentation medium to tailor towards the production of desirable polymer at reduced cost.

Results or Outcomes: This review highlights some of the efforts that have been made in the appraisal of γ-PGA and its nanoparticles for drug delivery.

Biomedical Materials

Scientific Field: Material Science and Biomedicine

Summary of Application: γ-PGA has garnered substantial attention due to its remarkable cell compatibility, degradability, and other advantageous characteristics.

Methods of Application: Among the four production methods for PGA, microbial fermentation is the most widely employed.

Results or Outcomes: γ-PGA’s versatility and unique properties have facilitated its successful integration into diverse medical applications, underlining its potential to enhance healthcare outcomes.

Agriculture

Scientific Field: Agriculture

Methods of Application: The external application of glutamic acid can result in significant effects on some characteristics of sunflower.

Microbial Fermentation

Scientific Field: Biotechnology

Summary of Application: Glutamic acid is an important amino acid that is used widely in the fields of food, medicine, and agriculture.

Results or Outcomes: A mutant strain, P−45, with improved glutamic acid production capacity and genetic stability, was obtained through two rounds of iterative mutagenesis screening.

Cognitive Function Enhancement

Scientific Field: Neuroscience

Summary of Application: Research suggests that glutamic acid supplementation can improve cognitive function, particularly in tasks related to memory and attention.

Methods of Application: The method of application is through supplementation.

Results or Outcomes: It has been shown to enhance the brain’s ability to process information and make connections, leading to improved problem-solving skills.

Oral Delivery of Hydrophobic Drugs

Summary of Application: Nanoparticles formed from γ-PGA and chitosan have been designed for the oral delivery of hydrophobic drugs.

Neurotransmission

Summary of Application: Glutamic acid is a key molecule in cellular metabolism and acts as a neurotransmitter in the nervous system.

Food Industry

Scientific Field: Food Science

Summary of Application: Glutamic acid is used in the food industry as a flavor enhancer.

L-glutamic acid plays a crucial role in cellular metabolism and is involved in various biochemical processes. It acts as a neurotransmitter in the brain, where it is essential for synaptic plasticity and cognitive functions such as learning and memory. Its unique structure includes two carboxyl groups and one amino group, allowing it to participate in various

In Neurotransmission

Glutamic acid acts as an excitatory neurotransmitter by binding to specific glutamate receptors on postsynaptic neurons. This binding triggers a cascade of events leading to increased neuronal firing and information transmission []. The balance between glutamate and GABA activity is crucial for proper brain function. Disruptions in this balance have been implicated in neurological disorders like epilepsy and Alzheimer's disease [].

As a Flavor Enhancer

Glutamic acid and its derivatives stimulate taste receptors on the tongue, particularly those responsible for umami taste. This savory sensation enhances the palatability of food [].

- Transamination: L-glutamic acid can undergo transamination reactions, where it donates an amino group to α-keto acids, forming new amino acids and α-ketoglutarate.

- Decarboxylation: Under certain conditions, L-glutamic acid can lose a carboxyl group to form γ-aminobutyric acid (GABA), a significant inhibitory neurotransmitter in the brain.

- Formation of Schiff Bases: L-glutamic acid reacts with pyridoxal to form Schiff bases, which can subsequently hydrolyze to produce pyridoxamine and α-ketoglutaric acid .

These reactions highlight its versatility as both a building block of proteins and a participant in metabolic pathways.

L-glutamic acid is vital for several biological functions:

- Neurotransmission: As a major excitatory neurotransmitter in the central nervous system, L-glutamic acid plays a key role in synaptic transmission and plasticity. It binds to various receptors (e.g., NMDA receptors) that mediate excitatory signals between neurons.

- Metabolism: It serves as a precursor for the synthesis of other amino acids, such as L-proline and L-arginine. Additionally, it is involved in nitrogen metabolism by participating in the urea cycle.

- Immune Function: L-glutamic acid has been shown to stimulate T-cell proliferation and enhance immune responses .

L-glutamic acid can be synthesized through various methods:

- Biosynthesis: In biological systems, L-glutamic acid is synthesized from α-ketoglutarate through reductive amination or from L-glutamine by hydrolysis.

- Chemical Synthesis: Laboratory synthesis often involves the reaction of ammonia with α-ketoglutarate or through fermentation processes using specific microorganisms that metabolize sugars into amino acids.

- Enzymatic Methods: Enzymatic synthesis using enzymes like glutamate dehydrogenase can also yield L-glutamic acid from α-ketoglutarate .

L-glutamic acid has diverse applications across various fields:

- Food Industry: It is widely used as a flavor enhancer (monosodium glutamate) due to its umami taste.

- Pharmaceuticals: It serves as an ingredient in dietary supplements aimed at improving cognitive function and mental performance.

- Agriculture: L-glutamic acid is utilized as a fertilizer additive to enhance plant growth and nutrient uptake .

Research on L-glutamic acid interactions reveals significant insights into its physiological roles:

- Studies indicate that it interacts with various receptors in the brain, influencing neurotransmission pathways critical for cognitive functions.

- Interaction with other amino acids can affect metabolic pathways, particularly those involving nitrogen metabolism and protein synthesis .

- Research has also shown that L-glutamic acid can modulate immune responses by interacting with immune cells .

L-glutamic acid shares similarities with several other amino acids, particularly those involved in neurotransmission or metabolic pathways. Here are some comparable compounds:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| L-aspartic acid | Similar backbone | Acts as an excitatory neurotransmitter; involved in urea cycle |

| L-alanine | Similar backbone | Non-polar; primarily involved in energy metabolism |

| γ-aminobutyric acid | Derived from L-glutamic acid | Major inhibitory neurotransmitter; regulates neuronal excitability |

| L-proline | Contains similar amine group | Involved in collagen synthesis; unique cyclic structure |

L-glutamic acid's unique position arises from its dual role as both a building block for proteins and an essential neurotransmitter, distinguishing it from other amino acids that may serve more specialized functions .

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Acidic (glutamate-like) taste

Density

LogP

-3.69 (LogP)

-3.69

log Kow = -3.69 at pH 7.0

Odor

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 190 of 192 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

Drug Indication

Pharmacology

Mechanism of Action

Vapor Pressure

Pictograms

Corrosive

Other CAS

6106-04-3

Absorption Distribution and Excretion

/MILK/ Previous short observational studies on the free amino acid (FAA) content of human milk have shown that glutamine and glutamic acid increase in the first 4 to 6 weeks of life. Changes in human milk content of free amino acids (FAAs) was determined at colostrum, 1 month, and 3 months of lactation in 16 healthy lactating women after delivery of full-term infants. Milk was collected at the end of each feeding (hindmilk) during 24 hours. Glutamic acid and taurine were the most abundant FAAs at colostrum. Although taurine remained stable throughout lactation, glutamic acid (the prevalent FAA) and glutamine increased approximately 2.5 and 20 times, respectively, with progressing lactation representing more than 50% of total FAA at 3 months. The content of essential FAA was also stable, so the change in total FAA content was almost entirely due to the changes in glutamic acid and glutamine. Breast-fed infants are supplied with progressively increasing amounts of glutamine and glutamic acid throughout lactation. The increasing intake of glutamic acid and glutamine could benefit breast-fed infants with molecules that are likely to protect the enteral mucosa and act as neurotransmitters and as a source of nitrogen.

In this report, (13)N -labeled L-glutamine and L-glutamic acid was synthesized by an enzymatic method ... . Organ distribution studies and whole body scans in mongrel dogs demonstrated low myocardial uptake of glutamine and glutamic acid and that the liver demonstrated a greater uptake of glutamine than glutamic acid or ammonia.

The measurement of the intestinal metabolism of the nitrogen moiety of glutamic acid has been investigated by oral ingestion of l-[(15)N]glutamic acid and sampling of arterialized blood. Measurements have been made in six normal adults weighing an average of 72.8 kg ingesting 100 mg of l-[(15)N]glutamic acid after an overnight fast. Measurement of the enrichment of arterial glutamic acid, glutamine and alanine was by gas chromatography-mass spectrometry. Isotopic enrichment of the amino acids was followed for 150 min after the ingestion of the amino acid. Arterialized venous blood amino acid concentrations, measured by HPLC, demonstrated no significant changes during the course of the experiment. From the observed appearance of label in arterialized glutamic acid, alanine and glutamine, little luminal glutamic acid reaches the extracellular pool. The majority of the administered nitrogen label appears in the arterial alanine and glutamine components.

Metabolism Metabolites

Cortical excitability reflects a balance between excitation and inhibition. Glutamate is the main excitatory and GABA the main inhibitory neurotransmitter in the mammalian cortex. Changes in glutamate and GABA metabolism may play important roles in the control of cortical excitability. Glutamate is the metabolic precursor of GABA, which can be recycled through the tricarboxylic acid cycle to synthesize glutamate. GABA synthesis is unique among neurotransmitters, having two separate isoforms of the rate-controlling enzyme, glutamic acid decarboxylase. The need for two separate genes on two chromosomes to control GABA synthesis is unexplained. Two metabolites of GABA are present in uniquely high concentrations in the human brain. Homocarnosine and pyrrolidinone have a major impact on GABA metabolism in the human brain. Both of these GABA metabolites have anticonvulsant properties and can have a major impact on cortical excitability. /Glutamate, GABA/

The measurement of the intestinal metabolism of the nitrogen moiety of glutamic acid has been investigated by oral ingestion of l-[(15)N]glutamic acid and sampling of arterialized blood. Measurements have been made in six normal adults weighing an average of 72.8 kg ingesting 100 mg of l-[(15)N]glutamic acid after an overnight fast. Measurement of the enrichment of arterial glutamic acid, glutamine and alanine was by gas chromatography-mass spectrometry. Isotopic enrichment of the amino acids was followed for 150 min after the ingestion of the amino acid. Arterialized venous blood amino acid concentrations, measured by HPLC, demonstrated no significant changes during the course of the experiment. From the observed appearance of label in arterialized glutamic acid, alanine and glutamine, little luminal glutamic acid reaches the extracellular pool. The majority of the administered nitrogen label appears in the arterial alanine and glutamine components.

Associated Chemicals

Wikipedia

Use Classification

FLAVOUR_ENHANCER; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Humectant; Hair conditioning; Antistatic

Methods of Manufacturing

The first industrial production process was an extraction method in which vegetable proteins were treated with hydrochloric acid to disrupt peptide bonds. L-Glutamic acid hydrochloride was then isolated from this material and purified as MSG. Initial production of MSG was limited because of the technical drawbacks of this method. Better methods did not emerge until the 1950s. One of these was direct chemical synthesis, which was used from 1962 to 1973. In this procedure, acrylonitrile was the starting material, and optical resolution of DL-glutamic acid was achieved by preferential crystallization. In 1956 a direct fermentation method to produce glutamate was introduced. The advantages of the fermentation method (eg, reduction of production costs and environmental load) were large enough to cause all glutamate manufacturers to shift to fermentation. Today, total world production of MSG by fermentation is estimated to be 2 million tons/y (2 billion kg/y). However, future production growth will likely require further innovation.

Microbial fermentation medium + Corneybacterium glutamicum bacteria (fermentation/separation)

Hydrolysis of vegetable protein (e.g., beet sugar waste, wheat gluten), organic synthesis based on acrylonitrile. It comprises 40% of the gliadin in wheat gluten.

General Manufacturing Information

L-Glutamic acid: ACTIVE

Glutamic acid: ACTIVE

In 1907 Kikunae Ikeda, a professor at the Tokyo Imperial University, began his research to identify the umami component in kelp. Within a year, he had succeeded in isolating, purifying, and identifying the principal component of umami and quickly obtained a production patent. In 1909 Saburosuke Suzuki, an entrepreneur, and Ikeda began the industrial production of monosodium L-glutamate (MSG). The first industrial production process was an extraction method in which vegetable proteins were treated with hydrochloric acid to disrupt peptide bonds. L-Glutamic acid hydrochloride was then isolated from this material and purified as MSG. Initial production of MSG was limited because of the technical drawbacks of this method. Better methods did not emerge until the 1950s. One of these was direct chemical synthesis, which was used from 1962 to 1973. In this procedure, acrylonitrile was the starting material, and optical resolution of DL-glutamic acid was achieved by preferential crystallization. In 1956 a direct fermentation method to produce glutamate was introduced. The advantages of the fermentation method (eg, reduction of production costs and environmental load) were large enough to cause all glutamate manufacturers to shift to fermentation. Today, total world production of MSG by fermentation is estimated to be 2 million tons/y (2 billion kg/y). However, future production growth will likely require further innovation.

Storage Conditions

Interactions

Stability Shelf Life

Dates

2: Almonte-Becerril M, Gimeno-LLuch I, Villarroya O, Benito-Jardón M, Kouri JB, Costell M. Genetic abrogation of the fibronectin-α5β1 integrin interaction in articular cartilage aggravates osteoarthritis in mice. PLoS One. 2018 Jun 5;13(6):e0198559. doi: 10.1371/journal.pone.0198559. eCollection 2018. PubMed PMID: 29870552.

3: Aslanli A, Lyagin I, Efremenko E. Novel approach to quorum quenching: rational design of antibacterials in combination with hexahistidine-tagged organophosphorus hydrolase. Biol Chem. 2018 Jun 1. pii: /j/bchm.just-accepted/hsz-2018-0162/hsz-2018-0162.xml. doi: 10.1515/hsz-2018-0162. [Epub ahead of print] PubMed PMID: 29870390.

4: Xu HL, Fan ZL, ZhuGe DL, Tong MQ, Shen BX, Lin MT, Zhu QY, Jin BH, Sohawon Y, Yao Q, Zhao YZ. Ratiometric delivery of two therapeutic candidates with inherently dissimilar physicochemical property through pH-sensitive core-shell nanoparticles targeting the heterogeneous tumor cells of glioma. Drug Deliv. 2018 Nov;25(1):1302-1318. doi: 10.1080/10717544.2018.1474974. PubMed PMID: 29869524.

5: Ma X, Sun Q, Sun X, Chen D, Wei C, Yu X, Liu C, Li Y, Li J. Activation of GABA(A) Receptors in Colon Epithelium Exacerbates Acute Colitis. Front Immunol. 2018 May 7;9:987. doi: 10.3389/fimmu.2018.00987. eCollection 2018. PubMed PMID: 29867964; PubMed Central PMCID: PMC5949344.

6: Møller MH, Glombitza C, Lever MA, Deng L, Morono Y, Inagaki F, Doll M, Su CC, Lomstein BA. D:L-Amino Acid Modeling Reveals Fast Microbial Turnover of Days to Months in the Subsurface Hydrothermal Sediment of Guaymas Basin. Front Microbiol. 2018 May 15;9:967. doi: 10.3389/fmicb.2018.00967. eCollection 2018. PubMed PMID: 29867871; PubMed Central PMCID: PMC5963217.

7: Chen Z, Sun L, Chen H, Gu D, Zhang W, Yang Z, Peng T, Dong R, Lai K. Dorsal Vagal Complex Modulates Neurogenic Airway Inflammation in a Guinea Pig Model With Esophageal Perfusion of HCl. Front Physiol. 2018 May 15;9:536. doi: 10.3389/fphys.2018.00536. eCollection 2018. PubMed PMID: 29867575; PubMed Central PMCID: PMC5962767.

8: Santana NNM, Barros MAS, Medeiros HHA, Santana MAD, Silva LL, Morais PLAG, Ladd FVL, Cavalcante JS, Lima RRM, Cavalcante JC, Costa MSMO, Engelberth RCJG, Nascimento ES Jr. The Suprachiasmatic Nucleus and the Intergeniculate Leaflet of the Flat-Faced Fruit-Eating Bat (Artibeus planirostris): Retinal Projections and Neurochemical Anatomy. Front Neuroanat. 2018 May 15;12:36. doi: 10.3389/fnana.2018.00036. eCollection 2018. PubMed PMID: 29867376; PubMed Central PMCID: PMC5962671.

9: Luquin E, Huerta I, Aymerich MS, Mengual E. Stereological Estimates of Glutamatergic, GABAergic, and Cholinergic Neurons in the Pedunculopontine and Laterodorsal Tegmental Nuclei in the Rat. Front Neuroanat. 2018 May 11;12:34. doi: 10.3389/fnana.2018.00034. eCollection 2018. PubMed PMID: 29867374; PubMed Central PMCID: PMC5958217.

10: Wang Z, Jacobson O, Tian R, Mease RC, Kiesewetter D, Niu G, Pomper MG, Chen X. Radioligand Therapy of Prostate Cancer with a Long-lasting PSMA Targeting Agent 90Y-DOTA-EB-MCG. Bioconjug Chem. 2018 Jun 4. doi: 10.1021/acs.bioconjchem.8b00292. [Epub ahead of print] PubMed PMID: 29865797.

11: Turtinen M, Härkönen T, Parkkola A, Ilonen J, Knip M; Finnish Pediatric Diabetes Register. Sex as a determinant of type 1 diabetes at diagnosis. Pediatr Diabetes. 2018 Jun 3. doi: 10.1111/pedi.12697. [Epub ahead of print] PubMed PMID: 29862628.

12: Lu J, Jiao Z, Yu Y, Zhang C, He X, Li Q, Xu D, Wang H. Programming for increased expression of hippocampal GAD67 mediated the hypersensitivity of the hypothalamic-pituitary-adrenal axis in male offspring rats with prenatal ethanol exposure. Cell Death Dis. 2018 May 31;9(6):659. doi: 10.1038/s41419-018-0663-1. PubMed PMID: 29855476; PubMed Central PMCID: PMC5981620.

13: Mojica L, Luna-Vital DA, Gonzalez de Mejia E. Black bean peptides inhibit glucose uptake in Caco-2 adenocarcinoma cells by blocking the expression and translocation pathway of glucose transporters. Toxicol Rep. 2018 Apr 27;5:552-560. doi: 10.1016/j.toxrep.2018.04.007. eCollection 2018. PubMed PMID: 29854625; PubMed Central PMCID: PMC5977767.

14: Uaariyapanichkul J, Chomtho S, Suphapeetiporn K, Shotelersuk V, Punnahitananda S, Chinjarernpan P, Suteerojntrakool O. Age-Related Reference Intervals for Blood Amino Acids in Thai Pediatric Population Measured by Liquid Chromatography Tandem Mass Spectrometry. J Nutr Metab. 2018 May 6;2018:5124035. doi: 10.1155/2018/5124035. eCollection 2018. PubMed PMID: 29854440; PubMed Central PMCID: PMC5960525.

15: Cao M, Feng J, Sirisansaneeyakul S, Song C, Chisti Y. Genetic and metabolic engineering for microbial production of poly-γ-glutamic acid. Biotechnol Adv. 2018 May 28. pii: S0734-9750(18)30098-3. doi: 10.1016/j.biotechadv.2018.05.006. [Epub ahead of print] Review. PubMed PMID: 29852203.

16: Kobayashi K, Sudaka Y, Takashino A, Imura A, Fujii K, Koike S. Amino acid variation at VP1-145 of enterovirus 71 determines attachment receptor usage and neurovirulence in human scavenger receptor B2 transgenic mice. J Virol. 2018 May 30. pii: JVI.00681-18. doi: 10.1128/JVI.00681-18. [Epub ahead of print] PubMed PMID: 29848584.

17: Fujii K, Sudaka Y, Takashino A, Kobayashi K, Kataoka C, Suzuki T, Iwata-Yoshikawa N, Kotani O, Ami Y, Shimizu H, Nagata N, Mizuta K, Matsuzaki Y, Koike S. VP1 amino acid residue 145 of enterovirus 71 is a key residue for its receptor attachment and resistance to neutralizing antibody during cynomolgus monkey infection. J Virol. 2018 May 30. pii: JVI.00682-18. doi: 10.1128/JVI.00682-18. [Epub ahead of print] PubMed PMID: 29848582.

18: Zhang M, Zhou Y, Peng Y, Jin L. Two rare missense mutations in the fibrillin 1 gene associated with atypical cardiovascular manifestations in a Chinese patient affected by Marfan syndrome. Mol Med Rep. 2018 May 22. doi: 10.3892/mmr.2018.9041. [Epub ahead of print] PubMed PMID: 29845260.

19: Lin H, Yu X, Fang J, Lu Y, Liu P, Xing Y, Wang Q, Che Z, He Q. Flavor Compounds in Pixian Broad-Bean Paste: Non-Volatile Organic Acids and Amino Acids. Molecules. 2018 May 29;23(6). pii: E1299. doi: 10.3390/molecules23061299. PubMed PMID: 29843477.

20: Bobey AF, Pinto MEF, Cilli EM, Lopes NP, Bolzani VDS. A Cyclotide Isolated from Noisettia orchidiflora (Violaceae). Planta Med. 2018 May 29. doi: 10.1055/a-0632-2204. [Epub ahead of print] PubMed PMID: 29843182.